
2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. The chemical structure of Diflunisal consists of a thiophene ring, a difluorophenyl group, and an acetamide group.
作用機序
2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide inhibits the activity of COX enzymes by binding to their active sites and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain. This compound has been shown to be a selective inhibitor of COX-2, which is responsible for inflammation and pain in response to injury or infection.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce platelet aggregation, which can help prevent blood clots. This compound has a long half-life of approximately 8 hours, which allows for once-daily dosing.
実験室実験の利点と制限
2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a long half-life, which allows for sustained drug exposure in vitro and in vivo. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. It also has a high protein binding affinity, which can limit its bioavailability in certain tissues.
将来の方向性
There are several future directions for the research of 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor activity in certain types of cancer, and further research is needed to determine its potential as a cancer therapy.
Conclusion:
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It inhibits the activity of COX enzymes, which are responsible for inflammation and pain. This compound has several advantages for lab experiments, including its availability and long half-life. However, it also has some limitations, including its low solubility in water and high protein binding affinity. Future research directions for this compound include its potential use in the treatment of Alzheimer's disease and cancer.
合成法
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide involves the reaction between 5-chlorothiophene-2-carboxylic acid and 2,4-difluoroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with acetic anhydride to form this compound. The yield of this compound from this synthesis method is approximately 50%.
科学的研究の応用
2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound has been used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout. It has also been studied for its potential use in the treatment of Alzheimer's disease and cancer.
特性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NOS/c13-11-4-2-8(18-11)6-12(17)16-10-3-1-7(14)5-9(10)15/h1-5H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEMKJQZPBIPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)


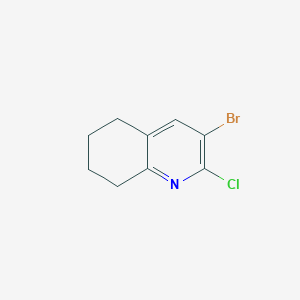
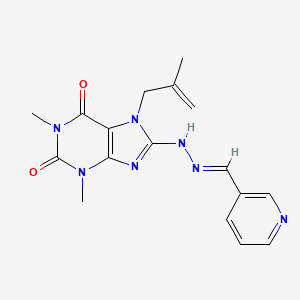
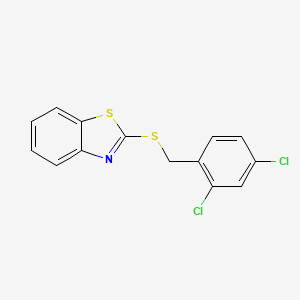
![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-4-methylpentanoic acid](/img/structure/B2900807.png)
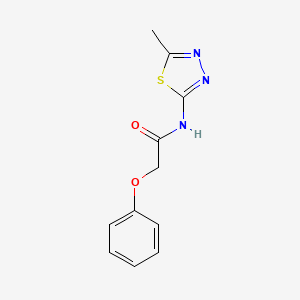
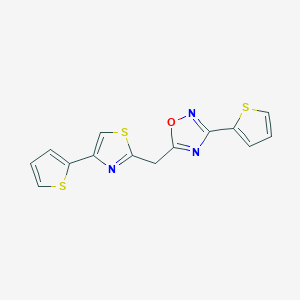
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2900813.png)
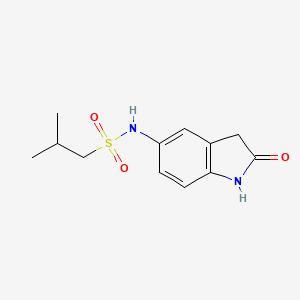
![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900816.png)